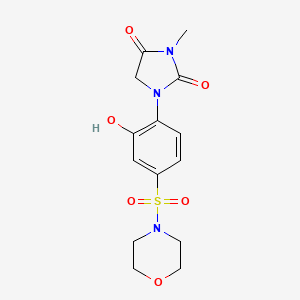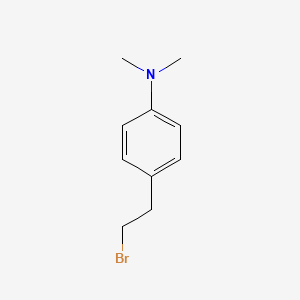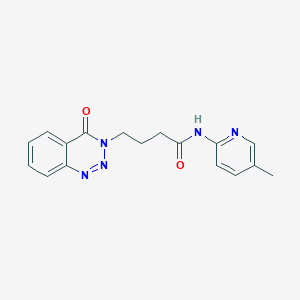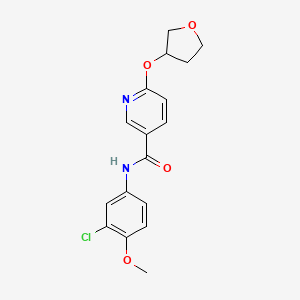![molecular formula C15H17FN2O B2461696 N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide CAS No. 2411308-92-2](/img/structure/B2461696.png)
N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 inhibits the NF-κB pathway by covalently modifying the cysteine residue of the key regulatory protein, inhibitor of kappa B kinase (IKK). This modification prevents the activation of IKK, which in turn prevents the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. As a result, the NF-κB transcription factor is sequestered in the cytoplasm and unable to translocate to the nucleus to activate target genes.
Biochemical and Physiological Effects
N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. In addition, N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing DNA damage.
Advantages and Limitations for Lab Experiments
N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has several advantages for lab experiments, including its specificity for the NF-κB pathway, its ability to inhibit the activity of IKK, and its relatively low toxicity. However, N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has some limitations, including its instability in aqueous solutions and its potential to form adducts with other proteins and molecules.
Future Directions
N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has potential for future research in various fields, including cancer, inflammation, and autoimmune disorders. Some future directions for research on N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 include:
1. Optimization of the synthesis method to improve the yield and purity of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082.
2. Development of more stable and effective analogs of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 for therapeutic applications.
3. Investigation of the potential of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 as a combination therapy with other drugs for cancer treatment.
4. Exploration of the role of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 in the regulation of other cellular processes beyond the NF-κB pathway.
5. Investigation of the potential of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 as a therapeutic agent for other diseases, such as neurodegenerative disorders and metabolic diseases.
Conclusion
N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 is a synthetic small molecule inhibitor of the NF-κB pathway that has potential for therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory and anti-cancer effects, and has shown promise as a potential therapeutic agent. Future research on N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 could lead to the development of more effective and targeted therapies for various diseases.
Synthesis Methods
The synthesis of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 involves the reaction of 5-fluoro-1-methylindole-3-carboxaldehyde with (2-bromoethyl)prop-2-enamide in the presence of a base catalyst. The resulting intermediate is then treated with propargyl bromide to yield the final product. The synthesis method has been optimized to improve the yield and purity of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 for research purposes.
Scientific Research Applications
N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins.
properties
IUPAC Name |
N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-4-15(19)17-10(2)7-11-9-18(3)14-6-5-12(16)8-13(11)14/h4-6,8-10H,1,7H2,2-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYIHXAPHNKXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=C1C=C(C=C2)F)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2461616.png)



![7-Fluoro-2-methyl-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2461622.png)


![Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2461629.png)
![4-Phenyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2461630.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2461633.png)
![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride](/img/structure/B2461636.png)